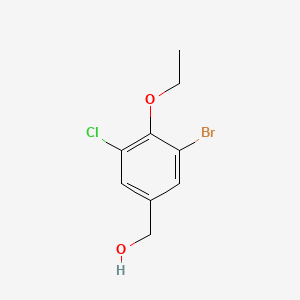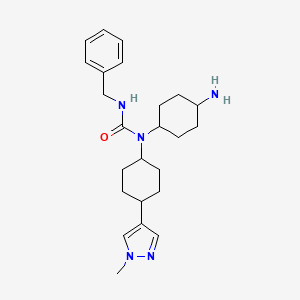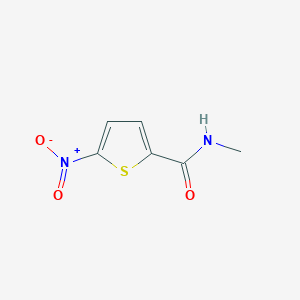![molecular formula C8H6BrClN2 B14033238 Imidazo[1,2-a]pyridine,7-bromo-3-(chloromethyl)-](/img/structure/B14033238.png)
Imidazo[1,2-a]pyridine,7-bromo-3-(chloromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo[1,2-a]pyridine,7-bromo-3-(chloromethyl)- is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines typically involves multicomponent reactions, condensation reactions, and oxidative coupling . For the specific compound Imidazo[1,2-a]pyridine,7-bromo-3-(chloromethyl)-, a common synthetic route involves the bromination and chloromethylation of the imidazo[1,2-a]pyridine scaffold. This process can be catalyzed by transition metals or achieved through metal-free oxidation .
Industrial Production Methods
Industrial production methods for imidazo[1,2-a]pyridines often utilize scalable processes such as tandem reactions and hydroamination reactions . These methods are designed to maximize yield and efficiency while minimizing the use of hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
Imidazo[1,2-a]pyridine,7-bromo-3-(chloromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form more complex derivatives or reduction to remove specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, iodine, and oxidizing agents such as potassium persulfate . Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .
Aplicaciones Científicas De Investigación
Imidazo[1,2-a]pyridine,7-bromo-3-(chloromethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of imidazo[1,2-a]pyridine,7-bromo-3-(chloromethyl)- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or proteins, leading to the disruption of cellular processes in microorganisms or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound, known for its broad range of applications in medicinal chemistry.
Imidazo[1,5-a]pyridine: Another related compound with significant structural and functional similarities.
3-bromo-7-chloro-5H-imidazo[2,1-b][1,3]oxazine: A structurally similar compound with different substituents.
Uniqueness
Imidazo[1,2-a]pyridine,7-bromo-3-(chloromethyl)- is unique due to its specific bromine and chloromethyl substituents, which confer distinct chemical reactivity and biological activity. These unique features make it a valuable compound for targeted applications in drug discovery and material science .
Propiedades
Fórmula molecular |
C8H6BrClN2 |
|---|---|
Peso molecular |
245.50 g/mol |
Nombre IUPAC |
7-bromo-3-(chloromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H6BrClN2/c9-6-1-2-12-7(4-10)5-11-8(12)3-6/h1-3,5H,4H2 |
Clave InChI |
UZTRSUQAFIYKCR-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=NC=C2CCl)C=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3,7-diazabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B14033160.png)
![6-(1-(4-Fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14033164.png)
![4-Azaspiro[2.4]heptane-1-carbonitrile](/img/structure/B14033165.png)








![2,5-Dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14033235.png)
![6-(2,6-Dichloro-3,5-dimethoxyphenyl)-2-(methylsulfonyl)pyrido[2,3-D]pyrimidin-7(8H)-one](/img/structure/B14033237.png)

